molecular formula C18H13N3O8S B11672042 (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11672042
M. Wt: 431.4 g/mol
InChI Key: GSIHRDBJHDKSOS-LZYBPNLTSA-N
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Description

(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core with a benzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific conditions.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substituents and the presence of both a thiazolidine-2,4-dione core and a benzylidene group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13N3O8S

Molecular Weight

431.4 g/mol

IUPAC Name

(5E)-5-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13N3O8S/c1-2-28-15-7-10(8-16-17(22)19-18(23)30-16)3-5-14(15)29-13-6-4-11(20(24)25)9-12(13)21(26)27/h3-9H,2H2,1H3,(H,19,22,23)/b16-8+

InChI Key

GSIHRDBJHDKSOS-LZYBPNLTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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